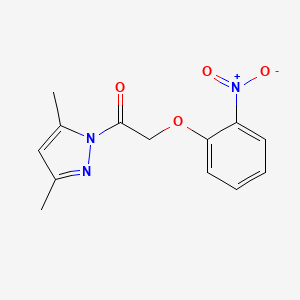

1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

Description

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula |

C13H13N3O4 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone |

InChI |

InChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-6-4-3-5-11(12)16(18)19/h3-7H,8H2,1-2H3 |

InChI Key |

OKWGXYBGPKEMDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C |

solubility |

8.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a nitro group in the presence of a base.

Coupling of the two fragments: The final step involves the coupling of the pyrazole ring with the nitrophenoxy group through an appropriate linker, such as an ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: m-Chloroperbenzoic acid (m-CPBA).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Reduction of the nitro group: 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE.

Oxidation of the pyrazole ring: 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE N-oxide.

Scientific Research Applications

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-HYDROXYPHENOXY)-1-ETHANONE: Similar structure but with a hydroxyl group instead of a nitro group.

The uniqueness of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 3,5-dimethylpyrazole and 2-nitrophenoxyacetyl chloride. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these types of pyrazole derivatives can inhibit the growth of various bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

The data suggest that the compound has a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria and fungi.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays such as DPPH and ABTS. Results indicate that the compound exhibits moderate antioxidant activity, which may be attributed to the presence of the pyrazole ring.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls. This suggests that it may have potential therapeutic applications in inflammatory diseases.

Case Studies

A case study published in Journal of Medicinal Chemistry explored the efficacy of pyrazole derivatives in treating inflammation-related conditions. The study found that compounds with similar structures to this compound significantly reduced swelling in animal models of arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.